

# UCT943: A Preclinical Profile of a Next-Generation Antimalarial Candidate

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Compound of Interest		
Compound Name:	UCT943	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical data for **UCT943**, a potent 2-aminopyrazine derivative and a next-generation inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K). **UCT943** has emerged as a promising antimalarial candidate with activity across multiple stages of the parasite lifecycle, positioning it as a potential component of a single-exposure radical cure and prophylaxis (SERCaP) regimen.[1] [2][3][4] This document summarizes the key in vitro and in vivo efficacy, pharmacokinetic properties, and mechanism of action, presenting the data in a structured format for researchers, scientists, and drug development professionals.

# **Executive Summary**

**UCT943** is an advanced preclinical candidate developed to improve upon the properties of the first-in-class PI4K inhibitor, MMV048.[2][3][4] Preclinical evaluation demonstrates that **UCT943** exhibits superior potency against both drug-sensitive and multidrug-resistant strains of Plasmodium falciparum and Plasmodium vivax.[1][2] The compound displays a multi-stage activity profile, inhibiting the parasite in the asexual blood, liver, and transmission stages.[1][2] Favorable pharmacokinetic properties, including high permeability and solubility, translate to excellent in vivo efficacy in mouse models of malaria.[1][3][5] The predicted human dose is low, suggesting a potential for a single-dose curative treatment.[1][3][5]

# **In Vitro Activity**



**UCT943** demonstrates potent sub-nanomolar to low nanomolar activity against a range of P. falciparum strains and clinical isolates, as well as P. vivax. A key finding is its consistent potency across both drug-sensitive and multidrug-resistant parasite lines, indicating a low risk of cross-resistance with existing antimalarials.[1]

# **Asexual Blood Stage Activity**

The half-maximal inhibitory concentrations (IC50) of **UCT943** against various parasite strains are summarized below.

Strain/Isolate	Species	Resistance Profile	UCT943 IC50 (nM)	Comparator MMV048 IC50 (nM)
NF54	P. falciparum	Drug-Sensitive	5.4	~27-32
K1	P. falciparum	Multidrug- Resistant	4.7	~24-28
Various	P. falciparum	Multidrug- Resistant Strains	4 - 7	Not broadly specified
Ivory Coast Clinical Isolates	P. falciparum	Field Isolates	2 - 15	Not specified
Indonesian Clinical Isolates	P. falciparum	Field Isolates (Median)	29	202
Indonesian Clinical Isolates	P. vivax	Field Isolates (Median)	14	93

Data compiled from Brunschwig et al., 2018.[1]

# **Activity Across the Parasite Lifecycle**

**UCT943** shows potent activity against the liver and transmission stages of the parasite, which is crucial for preventing infection, relapse, and onward transmission.



Parasite Stage	Species	Assay Type	UCT943 IC50 (nM)	Comparator MMV048 IC50 (nM)
Liver Stage Schizonts	P. berghei	Prophylactic	0.92	Not specified
Liver Stage Schizonts & Hypnozoites	P. vivax	Prophylactic	<100	Not specified
Liver Stage Schizonts & Hypnozoites	P. cynomolgi	Prophylactic	<10	Not specified
Transmission Blocking	P. falciparum	Gametocytocidal	Not specified	Not specified

Data compiled from Brunschwig et al., 2018.[1]

### **Rate of Parasite Kill**

In vitro parasite reduction ratio (PRR) assays characterize **UCT943** as a slow-acting antimalarial, with a lag phase of approximately 48 hours before the onset of rapid parasite clearance. This profile is consistent with other PI4K inhibitors.[1][6]

Strain	Assay	Metric	Value
3D7	Parasite Reduction Ratio (PRR)	Lag Phase	48 hours
3D7	Parasite Reduction Ratio (PRR)	Log PRR at 10x EC50	2.5

Data compiled from Brunschwig et al., 2018.[1][6]

## **Mechanism of Action**



**UCT943**'s primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel and validated antimalarial drug target.[2][3][4][7]

# **Target Specificity and Selectivity**

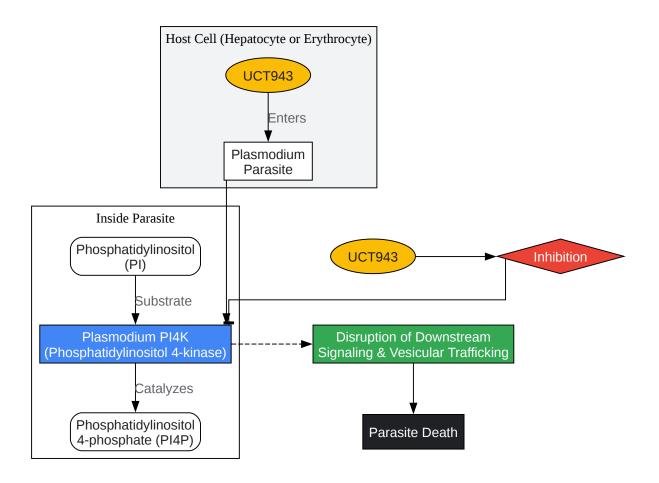
**UCT943** is a potent inhibitor of the parasite PI4K enzyme and demonstrates high selectivity for the parasite kinase over the human ortholog, PI4Kβ. This selectivity is a critical factor in the preclinical safety profile of the compound.

Target Enzyme	IC50 (nM)
P. vivax PI4K (PvPI4K)	23
Human PI4Kβ	5400

Data compiled from MedChemExpress and Brunschwig et al., 2018.[8][9]

The following diagram illustrates the proposed mechanism of action for UCT943.





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Caption: Mechanism of action of UCT943.

# **In Vivo Efficacy**

**UCT943** has demonstrated high efficacy in murine models of malaria, showing significant parasite reduction and cure at low doses.



Mouse Model	Metric	UCT943 Dose (mg/kg, p.o.)	Outcome
P. berghei	Efficacy	10	>99.9% parasitemia reduction, 100% cure, >30 mean survival days
P. berghei	Efficacy	3	99% parasitemia reduction, no complete cure, 10 days mean survival
P. berghei	Potency	ED90	1.0
P. falciparum (NSG mice)	Potency	ED90	0.25

Data compiled from Brunschwig et al., 2018 and MedChemExpress.[1][8]

# Pharmacokinetics and Drug Metabolism (DMPK)

**UCT943** exhibits a favorable pharmacokinetic profile across multiple preclinical species, characterized by high permeability, good aqueous solubility, and low to moderate clearance.[1] [3][5] These properties contribute to sustained plasma exposure and high bioavailability.[1][3][5]

Parameter	Mouse	Rat	Dog	Monkey
Clearance (CLb)	Low	Low	Low	Very Low
Volume of Distribution (Vss)	High (7.1-13.1 L/kg across species)	High	High	High
Bioavailability	High	High	High	High

Data compiled from Brunschwig et al., 2018 and ResearchGate.[1][6]



The predicted human dose for a curative single administration is low, estimated to be in the range of 50 to 80 mg.[1][3][5]

# Experimental Protocols In Vitro Asexual Blood Stage Assay

The potency of **UCT943** against asexual blood-stage P. falciparum was determined using the [3H]hypoxanthine incorporation assay.[4]



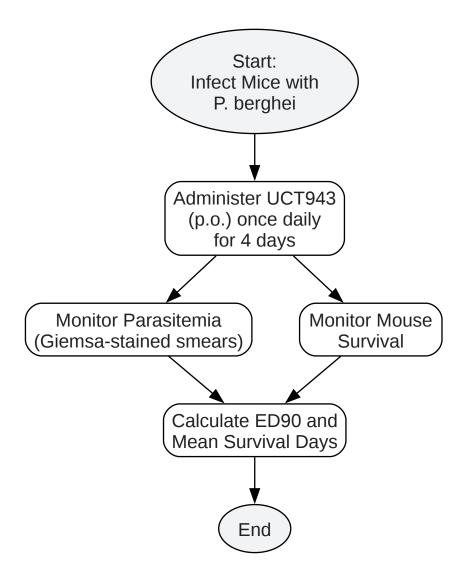
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Caption: Workflow for the in vitro asexual blood stage assay.

# In Vivo Efficacy in P. berghei Mouse Model

The in vivo efficacy was assessed in a P. berghei-infected mouse model, often referred to as the 4-day suppressive test.





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Caption: Workflow for the in vivo efficacy study in the P. berghei model.

### Conclusion

The preclinical data for **UCT943** strongly support its continued development as a next-generation antimalarial. Its high potency against a wide range of drug-resistant parasite strains, multi-stage activity, and favorable DMPK profile are key attributes.[1][2][3][4][5] The data suggest that **UCT943** has the potential to be a component of a single-exposure treatment regimen that not only cures the disease but also prevents its transmission and protects against new infections.[1][3][4][5] These promising preclinical findings warrant further investigation in clinical trials.



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